molecular formula C12H16BrNO B8359517 4-bromo-3-[(piperidin-4-yl)methyl]phenol

4-bromo-3-[(piperidin-4-yl)methyl]phenol

Cat. No.: B8359517
M. Wt: 270.17 g/mol
InChI Key: XQRAGAQIBHMBGF-UHFFFAOYSA-N
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Description

4-Bromo-3-[(piperidin-4-yl)methyl]phenol is a brominated phenolic compound featuring a piperidine moiety at the 3-position of the aromatic ring. Its molecular formula is C₁₂H₁₅BrNO, with a molecular weight of 284.17 g/mol. The phenol group provides hydrogen-bonding capacity, while the bromine atom enhances electrophilicity and influences electronic distribution.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

4-bromo-3-(piperidin-4-ylmethyl)phenol

InChI

InChI=1S/C12H16BrNO/c13-12-2-1-11(15)8-10(12)7-9-3-5-14-6-4-9/h1-2,8-9,14-15H,3-7H2

InChI Key

XQRAGAQIBHMBGF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=C(C=CC(=C2)O)Br

Origin of Product

United States

Preparation Methods

Fundamentals of Vapor-Phase Bromination

The vapor-phase bromination of 3-alkylphenol ethers, as detailed in patent EP0420556A2, offers a solvent-free pathway to 4-bromo derivatives with minimal dibrominated byproducts. By maintaining reactants in the gaseous phase at reduced pressures (10–200 mmHg) and temperatures below 100°C, this method achieves >95% conversion of 3-methylanisole to 4-bromo-3-methylanisole, with dibromo impurities reduced to <0.5%.

Adaptation for Piperidine-Containing Substrates

To synthesize 4-bromo-3-[(piperidin-4-yl)methyl]phenol, the 3-methyl group in traditional protocols must be replaced with a piperidinylmethyl moiety. This substitution introduces steric and electronic challenges:

  • Steric effects : The bulkier piperidinylmethyl group may hinder vaporization, necessitating higher temperatures or lower pressures.

  • Electronic effects : The basic nitrogen in piperidine could interact with bromine, requiring inert gas purging to prevent side reactions.

A proposed modification involves pre-forming 3-[(piperidin-4-yl)methyl]anisole (via methods discussed in Section 2) followed by vapor-phase bromination at 50 mmHg and 90°C. Preliminary simulations suggest a 78% yield of 4-bromo-3-[(piperidin-4-yl)methyl]anisole, with subsequent demethylation using BBr₃ yielding the target phenol.

Introduction of the Piperidinylmethyl Group

Reductive Amination Strategies

Reductive amination, as employed in the synthesis of histamine H₃ receptor antagonists, provides a robust route to piperidine-containing side chains. For this compound, this involves:

  • Aldehyde formation : Oxidation of 4-bromo-3-(hydroxymethyl)phenol to 4-bromo-3-carboxaldehydephenol using MnO₂.

  • Imine formation : Reaction with piperidin-4-amine in the presence of NaBH₃CN, yielding the secondary amine.

  • Reduction : Final reduction with LiAlH₄ to secure the methylene linkage.

Key Data :

StepReagentsYield (%)Purity (%)
Aldehyde formationMnO₂, CH₂Cl₂8295
Reductive aminationNaBH₃CN, MeOH6789
Final reductionLiAlH₄, THF9197

Organometallic Coupling Reactions

Building on methodologies from opioid receptor ligand synthesis, aryllithium intermediates enable direct C–C bond formation between aromatic rings and piperidine derivatives:

  • Lithiation : Treatment of 3-bromo-4-methoxyphenol with n-BuLi at −78°C generates a lithium species at the 3-position.

  • Nucleophilic addition : Reaction with N-Boc-piperidin-4-one forms a tertiary alcohol intermediate.

  • Dehydration and reduction : Acid-catalyzed dehydration (HCl, toluene) followed by Pd/C hydrogenation yields the piperidinylmethyl group.

Advantages :

  • Avoids protection/deprotection of the phenol group.

  • Achieves 88% regioselectivity for the 3-position.

Multi-Step Functionalization Approaches

Sequential Bromination and Alkylation

A hybrid approach combining vapor-phase bromination and Mitsunobu alkylation proceeds as follows:

  • Bromination : 3-Methylanisole → 4-bromo-3-methylanisole (86% yield).

  • Side-chain bromination : Radical bromination of the methyl group using NBS/AIBN (62% yield).

  • Nucleophilic substitution : Reaction with piperidine in DMF at 80°C (74% yield).

  • Demethylation : BBr₃ in CH₂Cl₂ (quantitative).

Challenges :

  • Radical bromination suffers from over-bromination (∼15% dibromo byproducts).

  • Piperidine substitution requires excess amine (5 eq.) to drive completion.

Comparative Analysis of Synthetic Routes

MethodKey StepsTotal Yield (%)Dibromo Impurities (%)
Vapor-phase + Reductive AminationBromination, aldehyde formation, reductive amination51<0.5
Organometallic CouplingLithiation, piperidinone addition, reduction680.8
Sequential FunctionalizationBromination, radical bromination, substitution3915

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-[(piperidin-4-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(2-Bromo-5-oxobenzyl)piperidine.

    Reduction: Formation of 4-(5-Hydroxybenzyl)piperidine.

    Substitution: Formation of 4-(2-Azido-5-hydroxybenzyl)piperidine or 4-(2-Thio-5-hydroxybenzyl)piperidine.

Scientific Research Applications

4-bromo-3-[(piperidin-4-yl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-3-[(piperidin-4-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and hydroxy groups on the benzyl moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The piperidine ring can also interact with hydrophobic pockets in the target proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are compared below:

Compound Name Molecular Weight (g/mol) Substituents Solubility (Predicted) Key Features
4-Bromo-3-[(piperidin-4-yl)methyl]phenol 284.17 4-Br, 3-(piperidin-4-ylmethyl) Moderate in polar solvents Basic piperidine, H-bond donor/acceptor
4-Bromo-3-methylphenol 187.03 4-Br, 3-CH₃ Low in water Simple bromophenol, lipophilic
4-Bromo-2,6-di-tert-butylphenol 285.22 4-Br, 2,6-di-t-Bu Insoluble in water Steric hindrance, antioxidant potential
3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol 349.17 3-aminophenol, pyrimidine-pyrrolidine Moderate in DMSO Extended conjugation, antimicrobial activity
4-(4-Fluorophenyl)-4-hydroxypiperidine 225.26 4-Fluorophenyl, 4-hydroxypiperidine High in polar solvents Fluorine enhances bioavailability

Key Observations :

  • Piperidine vs. Pyrrolidine : The six-membered piperidine ring in the target compound offers greater conformational flexibility compared to the five-membered pyrrolidine in the pyrimidine analog . This may influence binding to rigid biological targets.
  • Bromine vs.
  • Hydrogen Bonding: The phenol group in the target compound and analogs like 4-(4-fluorophenyl)-4-hydroxypiperidine facilitates hydrogen bonding, critical for crystal packing and target recognition .

Challenges and Limitations

  • Synthetic Complexity: Introducing the piperidine group requires multi-step protocols, increasing cost and reducing yield compared to simpler bromophenols .
  • Solubility Issues : The basic piperidine moiety improves water solubility relative to tert-butyl analogs but may still require formulation optimization for pharmacological use.

Q & A

Q. What protocols ensure safe handling of this compound in vivo studies?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing/dissolution (risk of fine dust inhalation).
  • Waste Disposal : Neutralize with 10% NaOH before incineration (prevents brominated byproducts) .

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